(5E)-5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one
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Overview
Description
(5E)-5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a thioxoimidazolidinone moiety, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenylhydrazine with 2,5-dimethylpyrrole-3-carbaldehyde under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized with thiourea in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5E)-5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5E)-5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various pathways, potentially leading to the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure but similar reactivity in certain reactions.
Fluorine compounds: Known for their high reactivity and unique properties, often used in similar applications.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
Uniqueness
(5E)-5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one stands out due to its complex structure, which allows for a diverse range of chemical reactions and applications. Its unique combination of functional groups provides versatility in both synthetic and research contexts.
Properties
Molecular Formula |
C18H19N3OS |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(5E)-5-[[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H19N3OS/c1-10-5-6-15(7-11(10)2)21-12(3)8-14(13(21)4)9-16-17(22)20-18(23)19-16/h5-9H,1-4H3,(H2,19,20,22,23)/b16-9+ |
InChI Key |
DYTIONWLDVSGHI-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)NC(=S)N3)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=S)N3)C)C |
Origin of Product |
United States |
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